![molecular formula C24H22FNS B2658557 3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole CAS No. 681274-90-8](/img/structure/B2658557.png)
3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole
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Description
3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, cell division, and DNA damage response. The compound has shown promising results in various scientific research applications, including cancer therapy, circadian rhythm regulation, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Functionalization
Indoles, including compounds structurally related to "3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole", are a cornerstone in the synthesis of biologically active molecules. Palladium-catalyzed reactions have emerged as a versatile tool in the synthesis and functionalization of indoles, offering access to a wide range of substituted indoles applicable in pharmaceuticals and fine chemicals with improved efficiency and reduced waste (Cacchi & Fabrizi, 2005). This method's adaptability enables the incorporation of various functional groups, enhancing the molecule's biological activity and pharmacokinetic properties.
Biological Activities
The structural motif of indoles, similar to "3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole", is prevalent in natural products and synthetic compounds with significant biological activities. For instance, indole derivatives have shown promising anticancer activities, with specific compounds inhibiting topoisomerase-I, an enzyme critical in DNA replication (Kumar & Sharma, 2022). These findings underscore the potential of indole-based compounds in developing new anticancer therapies.
Antimicrobial Properties
Indole derivatives also exhibit antimicrobial properties, as demonstrated by the synthesis and evaluation of novel triazole derivatives with indole moieties. These compounds have shown moderate inhibitory activity against fungi and bacteria, highlighting their potential as antimicrobial agents (Baytas et al., 2012). Such activities are crucial in the ongoing battle against drug-resistant microbial strains.
Chemical Analysis and Regulatory Aspects
Interestingly, indole and indazole derivatives, including those structurally related to "3-((2,5-dimethylbenzyl)thio)-1-(4-fluorobenzyl)-1H-indole", have been identified in new psychoactive substances. Their detection and analysis contribute to regulatory efforts to control potentially harmful substances (Federal Register, 2016). This regulatory aspect underscores the importance of understanding the synthesis, properties, and applications of such compounds for both therapeutic uses and public health policies.
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-[(4-fluorophenyl)methyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNS/c1-17-7-8-18(2)20(13-17)16-27-24-15-26(23-6-4-3-5-22(23)24)14-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBHUJUMCMOQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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